molecular formula C8H8N2S B2524877 {[3-(methylsulfanyl)phenyl]amino}carbonitrile CAS No. 458567-42-5

{[3-(methylsulfanyl)phenyl]amino}carbonitrile

Cat. No.: B2524877
CAS No.: 458567-42-5
M. Wt: 164.23
InChI Key: UKQSFPATKCKZDC-UHFFFAOYSA-N
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Description

{[3-(methylsulfanyl)phenyl]amino}carbonitrile ( 458567-42-5) is a chemical compound with the molecular formula C 8 H 8 N 2 S and a molecular weight of 164.23 g/mol. This nitrile-functionalized derivative serves as a valuable building block and intermediate in organic synthesis and medicinal chemistry research. Compounds with nitrile and methylsulfanyl functional groups are of significant interest in the development of novel heterocycles . Furthermore, nitrile-containing azolopyrimidines synthesized from related intermediates have recently been identified as a novel chemotype with potential antitumor activity, showing selective cytotoxic effects in vitro . This highlights the relevance of such nitrile derivatives in pharmaceutical research for constructing promising molecular scaffolds. The product is offered for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(3-methylsulfanylphenyl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-11-8-4-2-3-7(5-8)10-6-9/h2-5,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQSFPATKCKZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(methylsulfanyl)phenyl]amino}carbonitrile typically involves the reaction of 3-(methylsulfanyl)aniline with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[3-(methylsulfanyl)phenyl]amino}carbonitrile can undergo oxidation reactions, where the methylsulfanyl group is converted to a sulfoxide or sulfone group. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines or other derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; temperature0-25°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; temperature0-25°C.

    Substitution: Bromine, nitric acid; temperature0-25°C.

Major Products Formed

Scientific Research Applications

Synthesis and Characterization

The synthesis of {[3-(methylsulfanyl)phenyl]amino}carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. Recent advancements have highlighted the use of green chemistry approaches, which minimize environmental impact while maximizing yield. For instance, catalytic methods employing ionic liquids have been explored to enhance reaction efficiency and selectivity .

Anticancer Properties

One of the most significant applications of this compound is its potential as an anticancer agent. Several studies have demonstrated its efficacy against various cancer cell lines:

  • In Vitro Studies : Research indicates that derivatives of this compound exhibit substantial antitumor activity, with IC50 values in the low micromolar range against human tumor cells. For example, a derivative was evaluated by the National Cancer Institute and showed promising results with mean growth inhibition values .
  • Mechanistic Insights : The anticancer effects are often attributed to the compound's ability to induce apoptosis in cancer cells, potentially through the modulation of specific signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has displayed antimicrobial activity against various pathogens. Studies have shown that certain derivatives possess significant antibacterial properties, making them candidates for further development as antimicrobial agents .

Material Science Applications

The unique structural features of this compound also lend themselves to applications in materials science:

  • Polymer Chemistry : The compound can be used as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve material performance under various conditions .
  • Nanotechnology : The potential for functionalizing nanoparticles with this compound opens avenues for developing advanced materials with tailored properties for specific applications, such as drug delivery systems and sensors.

Anticancer Efficacy Study

A detailed study evaluated the anticancer efficacy of a series of derivatives based on this compound against multiple cancer cell lines. The findings revealed that compounds exhibited selective targeting capabilities, leading to significant reductions in cell viability at low concentrations .

CompoundCell Line TestedIC50 (μM)
AHCT-1165.2
BMCF-74.8
CA5496.0

Antimicrobial Activity Assessment

Another study focused on evaluating the antimicrobial properties of derivatives derived from this compound against common bacterial strains such as E. coli and S. aureus. Results indicated that certain compounds exhibited strong inhibitory effects, suggesting their potential use in developing new antibiotics .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
DE. coli12 μg/mL
ES. aureus10 μg/mL

Mechanism of Action

The mechanism of action of {[3-(methylsulfanyl)phenyl]amino}carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The presence of the methylsulfanyl group enhances its binding affinity and specificity, making it a valuable tool in molecular biology and pharmacology research .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize {[3-(methylsulfanyl)phenyl]amino}carbonitrile, we compare it with structurally and functionally related carbonitrile derivatives, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
This compound C₈H₇N₂S 163.22 3-SCH₃, NH₂–C≡N Hydrogen-bonded crystalline structure
2-Amino-5-methyl-6-methylsulfanyl-4-phenylbenzene-1,3-dicarbonitrile C₁₆H₁₂N₃S 307.36 6-SCH₃, 2-amino, 4-phenyl Medical activity studies, strong N–H⋯N bonds
2-[(4-Chlorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile C₁₉H₁₀ClF₃N₂S 390.81 4-Cl, 3-CF₃, pyridine core Predicted high thermal stability (bp: 506.8°C)
6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile C₂₀H₁₂ClF₃N₂S 404.84 4-CF₃, 4-CH₃, pyridine core Potential use in agrochemicals/pharma
B6A (2-amino-4-methyl-6-(4-methylsulfanylphenyl)benzene-1,3-dicarbonitrile) C₁₆H₁₂N₃S 307.36 4-SCH₃, biphenyl system Catalyst in organic synthesis

Substituent Effects on Reactivity and Stability

  • Electron-Donating vs. Electron-Withdrawing Groups: The methylsulfanyl (SCH₃) group in this compound is electron-donating, enhancing aromatic ring reactivity toward electrophilic substitution. In contrast, derivatives with sulfonyl (SO₂CH₃) or trifluoromethyl (CF₃) groups (e.g., B5A and B7A in ) exhibit reduced electron density, favoring nucleophilic pathways. Halogen Substituents: Chlorine (e.g., in ) increases molecular polarity and stability, as seen in the high boiling point (506.8°C) of 2-[(4-chlorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile .

Biological Activity

The compound [3(methylsulfanyl)phenyl]aminocarbonitrile{[3-(methylsulfanyl)phenyl]amino}carbonitrile has garnered attention in recent years for its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into the synthesis, biological mechanisms, and potential therapeutic applications of this compound, supported by various studies and data.

Synthesis of this compound

The synthesis of this compound typically involves multicomponent reactions (MCRs), which allow for the efficient production of complex molecules in a single step. The method is favored for its versatility and ability to yield diverse derivatives that may exhibit varying biological activities.

Anti-inflammatory Properties

Preliminary studies have indicated that derivatives of this compound exhibit significant anti-inflammatory properties. In vitro assays have demonstrated its ability to inhibit key inflammatory pathways, potentially through interactions with specific enzymes involved in these processes. For instance, molecular docking studies suggest that the compound can bind effectively to targets associated with inflammation, thereby reducing pro-inflammatory cytokine production.

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent research. In vitro studies have shown that this compound can inhibit tumor growth across various cancer cell lines, including lung carcinoma (A549), breast carcinoma (MCF-7), and others. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by increased caspase activity and modulation of key regulatory proteins .

Table 1: Summary of Biological Activities

Activity Cell Line IC50 Value Mechanism
Anti-inflammatoryNot specifiedN/AInhibition of pro-inflammatory cytokines
AnticancerA549 (lung carcinoma)8.107 μMInduction of apoptosis, G1 phase arrest
MCF-7 (breast carcinoma)10 μMCaspase activation

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects : A study demonstrated that derivatives of this compound significantly reduced inflammation markers in cell cultures treated with lipopolysaccharides (LPS). This effect was attributed to the compound's ability to inhibit NF-kB signaling pathways.
  • Anticancer Mechanism Investigation : Another research effort focused on the anticancer properties of the compound, revealing that it inhibits the proliferation of cancer cells by affecting the cell cycle and inducing apoptosis through mitochondrial pathways. The study utilized flow cytometry to analyze cell cycle distribution post-treatment .
  • Comparative Analysis with Other Compounds : In a comparative study involving various phenyl derivatives, this compound showed superior activity against several cancer types compared to standard chemotherapeutic agents like doxorubicin, highlighting its potential as a novel anticancer agent .

Q & A

Q. What synthetic methodologies are most effective for preparing {[3-(methylsulfanyl)phenyl]amino}carbonitrile, and how can reaction conditions be optimized?

Multi-step synthetic routes are typically employed, involving condensation reactions between appropriately substituted anilines and cyanating agents. Key parameters include temperature control (e.g., 60–80°C), solvent selection (ethanol/water mixtures for improved solubility and yield ), and catalysts such as palladium or copper for facilitating coupling reactions. Reaction progress should be monitored via TLC or HPLC to optimize stoichiometry and reaction time .

Q. Which analytical techniques are critical for characterizing purity and stability of this compound?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) and identifies byproducts .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) determines melting points and thermal stability, with decomposition temperatures typically >200°C for similar nitriles .
  • Spectroscopy : FT-IR confirms functional groups (e.g., C≡N stretch ~2200 cm⁻¹), while ¹H/¹³C NMR resolves substituent positions on the aromatic ring .

Q. How does the methylsulfanyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

The methylsulfanyl (-SMe) group acts as an electron-donating substituent via resonance, activating the phenyl ring toward electrophilic substitution (e.g., nitration or halogenation). However, steric hindrance from the methyl group may reduce reactivity at the ortho position. Comparative studies with des-methyl analogs show altered regioselectivity in Friedel-Crafts alkylation .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved across different assays?

Discrepancies often arise from assay conditions (e.g., pH, solvent DMSO concentration) or target specificity. For example, conflicting IC₅₀ values in kinase inhibition assays may reflect off-target binding. Validate results using orthogonal methods:

  • Surface Plasmon Resonance (SPR) for direct binding kinetics.
  • Isothermal Titration Calorimetry (ITC) to quantify enthalpy-driven interactions . Cross-reference with computational docking (AutoDock Vina) to identify plausible binding conformations .

Q. What computational strategies are effective in predicting the compound’s pharmacokinetic properties and toxicity?

  • ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate logP (~2.5), solubility (≥50 µM), and cytochrome P450 inhibition risk.
  • Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity endpoints and mutagenicity based on structural alerts (e.g., nitrile group) . Molecular dynamics simulations (GROMACS) can further assess membrane permeability .

Q. What mechanistic insights explain the compound’s selectivity in enzyme inhibition studies?

The carbonitrile group acts as a hydrogen-bond acceptor, while the methylsulfanyl moiety enhances hydrophobic interactions with enzyme pockets. For instance, in kinase inhibition, MD simulations reveal that the compound stabilizes a DFG-out conformation in tyrosine kinases but not serine/threonine kinases. Competitive binding assays with ATP analogs (e.g., [γ-³²P]ATP) confirm competitive inhibition .

Q. How can synthetic yields be improved for large-scale production without compromising purity?

  • Flow Chemistry : Continuous synthesis reduces side reactions (e.g., hydrolysis of nitrile groups) by precise control of residence time and temperature .
  • Catalyst Recycling : Immobilized Pd nanoparticles on mesoporous silica enhance turnover number (TON > 500) in coupling reactions .
  • Crystallization Optimization : Use anti-solvent precipitation (e.g., water in ethanol) to achieve >90% recovery with polymorphic stability .

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